
2-(Thian-4-yloxy)pyridine
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Overview
Description
2-(Thian-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thian-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)pyridine typically involves the reaction of pyridine derivatives with thian-4-yloxy compounds under specific conditions. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with a thian-4-yloxy halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(Thian-4-yloxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Thiopyridine: Similar in structure but lacks the thian-4-yloxy group.
2-(Thian-4-yl)pyridine: Similar but differs in the position of the thian-4-yl group.
2-(Thian-4-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 2-(Thian-4-yloxy)pyridine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and physical properties.
Biological Activity
2-(Thian-4-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and provides insights into its mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a pyridine ring substituted with a thian-4-yloxy group, which contributes to its unique biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated strong to moderate antibacterial effects. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
In the realm of cancer research, this compound has shown promising results as a potential anticancer agent. It has been evaluated against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG-2 | 15 |
MCF-7 | 20 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, indicating its potential use in treating inflammatory diseases.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets.
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
- Receptor Modulation: It can modulate the activity of receptors associated with inflammation and immune responses.
- Oxidative Stress Reduction: By scavenging free radicals, it may protect cells from oxidative damage, contributing to both its anticancer and anti-inflammatory effects.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
- Study on HepG-2 Cells: A study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers.
- Inflammation Model: In a murine model of inflammation, administration of the compound significantly reduced paw edema and inflammatory cell infiltration compared to control groups.
Properties
IUPAC Name |
2-(thian-4-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-2-6-11-10(3-1)12-9-4-7-13-8-5-9/h1-3,6,9H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGELWGUIGLVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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